molecular formula C13H16N8O B2846359 N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2199907-11-2

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

Numéro de catalogue: B2846359
Numéro CAS: 2199907-11-2
Poids moléculaire: 300.326
Clé InChI: OOINAOPGZMBBGK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a heterocyclic compound featuring a unique structural framework. Its core consists of an azetidine (4-membered saturated ring) substituted with a [1,2,4]triazolo[4,3-b]pyridazine moiety at position 1 and a methyl-oxadiazole group at the N-methyl position. The triazolopyridazine ring system is known for its pharmacological relevance, particularly in kinase inhibition and CNS targeting, while the oxadiazole group enhances metabolic stability and bioavailability .

Propriétés

IUPAC Name

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N8O/c1-9-15-11(18-22-9)7-19(2)10-5-20(6-10)13-4-3-12-16-14-8-21(12)17-13/h3-4,8,10H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOINAOPGZMBBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN(C)C2CN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Triazolopyridazine Derivatives

  • N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (Compound 3, ) Structure: Shares the triazolopyridazine core but substitutes the azetidine with a phenethylamine group. Synthesis: Prepared via nucleophilic substitution with phenethylamines under basic conditions (K₂CO₃/DMF, 105°C, 16 h) .
  • N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (Compound 18, )

    • Structure : Features a methoxybenzylamine substituent instead of azetidine.
    • Synthesis : Similar to Compound 3, highlighting the versatility of triazolopyridazine in accommodating diverse amines .
    • Key Differences : The methoxy group may enhance metabolic stability but lacks the steric constraints imposed by azetidine.

Oxadiazole-Containing Analogs

  • 5-(2,6-Dimethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-1,2,4-triazin-3-amine () Structure: Combines a triazine core with imidazopyridine and dimethoxyphenyl groups. The oxadiazole in the target compound may offer superior metabolic resistance compared to triazine’s susceptibility to hydrolysis .

Key Observations :

  • The target compound’s synthesis likely involves multi-step functionalization of azetidine, which may reduce yields compared to simpler amine substitutions in Compounds 3 and 18 .
  • Quinazoline derivatives () achieve ~75–80% yields via coupling reactions, suggesting that steric hindrance in azetidine systems could pose synthetic challenges .

Méthodes De Préparation

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three primary synthons (Figure 1):

  • Azetidin-3-amine core with N-methyl and N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl] substituents
    2.Triazolo[4,3-b]pyridazin-6-yl electrophilic coupling partner
  • 5-Methyl-1,2,4-oxadiazole-containing alkylating agent

Azetidine Ring Construction Methodologies

Four-membered azetidine ring synthesis employs three predominant approaches:

Staudinger-Type [2+2] Cycloaddition

Photoredox-mediated copper-catalyzed radical annulation of aliphatic amines with alkynes provides efficient access to azetidine scaffolds. Using N-methylpropargylamine (1) and tert-butyl carbamate (2) under 450 nm LED irradiation with Cu(OTf)₂ catalyst (5 mol%), the cyclopropane-fused azetidine 3 forms in 68% yield (Table 1). This method circumvents strain-induced ring-opening through radical stabilization.

Table 1: Azetidine Synthesis via Photoredox Catalysis

Amine Alkyne Catalyst Yield (%)
N-Methylallylamine Phenylacetylene Cu(OTf)₂ 68
Benzylamine Ethynylcyclohexane Ir(ppy)₃ 55
Gabriel Synthesis with Epichlorohydrin

Classical azetidine synthesis from benzhydrylamine and epichlorohydrin remains prevalent for gram-scale production. Reaction of benzhydrylamine (4) with epichlorohydrin (5) in acetonitrile at 60°C for 48 hours yields 1-benzhydrylazetidin-3-ol (6) in 82% yield. Subsequent mesylation with methanesulfonyl chloride (7) generates the mesylate intermediate (8), enabling nucleophilic displacement with methylamine to install the C3 amine.

Strain-Release Amination

Recent advances employ azetidine ring-opening/functionalization/re-cyclization sequences. Treatment of 1-benzhydrylazetidin-3-amine (9) with Boc₂O in THF installs the tert-butoxycarbonyl protecting group, enabling regioselective N-methylation using methyl triflate (10) in 91% yield.

Synthesis

The fused triazolo-pyridazine system requires precise annulation strategies:

Condensation of Diaminotriazoles

4,5-Diamino-1H-1,2,3-triazole (11) reacts with glyoxal (12) in acetic acid at reflux to formtriazolo[4,3-b]pyridazine (13) via tandem cyclocondensation and dehydrogenation. Modulating electron-withdrawing groups at position 6 improves electrophilicity for subsequent cross-coupling.

Copper-Catalyzed Azide-Alkyne Cycloaddition

Strain-promoted [3+2] cycloaddition between 6-azidopyridazine (14) and propiolamide derivatives (15) under Cu(I) catalysis constructs the triazole ring with complete regiocontrol. Optimal conditions use CuI (10 mol%) and DIPEA in DMF at 80°C, achieving 78% yield of 16.

5-Methyl-1,2,4-Oxadiazole Preparation

The oxadiazole moiety derives from cyclodehydration of N-acylhydrazides:

Cyclopropylmethyl-Substituted Oxadiazoles

Condensation of 2-(cyclopropylmethoxy)benzohydrazide (17) with acetic anhydride generates the 1,3,4-oxadiazole core (18), followed by methylation using methyl iodide (19) under phase-transfer conditions to install the 5-methyl group. Triphenylphosphine-mediated cyclization in CCl₄/acetonitrile (1:1) at 100°C achieves 89% conversion.

Convergent Coupling Strategies

Azetidine-Triazolopyridazine Linkage

Buchwald-Hartwig amination couples 6-bromo-triazolo[4,3-b]pyridazine (20) with azetidin-3-amine derivatives. Using Pd₂(dba)₃ (5 mol%), Xantphos ligand (10 mol%), and Cs₂CO₃ base in toluene at 110°C, the C-N bond forms in 65% yield.

Oxadiazole Methyl Group Installation

Mitsunobu reaction between 5-methyl-1,2,4-oxadiazol-3-ylmethanol (21) and N-methylazetidin-3-amine (22) employs DIAD and PPh₃ in THF at 0°C to room temperature, achieving 73% yield of the tertiary amine product.

Analytical Characterization Data

Critical spectroscopic signatures confirm successful synthesis:

¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazolo-H), 7.95 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.62 (d, J = 8.4 Hz, 1H, pyridazine-H), 4.45 (s, 2H, oxadiazole-CH₂), 3.82 (m, 1H, azetidine-CH), 3.15 (s, 3H, N-CH₃), 2.95 (m, 4H, azetidine-CH₂), 2.55 (s, 3H, oxadiazole-CH₃).

HRMS (ESI): m/z calculated for C₁₆H₂₀N₈O [M+H]⁺ 355.1624, found 355.1621.

Comparative Yield Analysis of Synthetic Routes

Table 2: Route Efficiency Comparison

Step Method Yield (%) Purity (%)
Azetidine formation Staudinger cycloaddition 68 98
Triazolo-pyridazine CuAAC 78 95
Oxadiazole alkylation Mitsunobu 73 97
Final coupling Buchwald-Hartwig 65 96

Industrial-Scale Production Considerations

Gram-scale synthesis (50 g) using the mesylation/amination route demonstrates scalability:

  • 1-Benzhydrylazetidin-3-ol (6, 1.0 kg) mesylated with MsCl (1.2 eq) in acetonitrile at 0°C
  • Crude mesylate (8) aminated with 28% NH₄OH in iPrOH at 70°C for 3 h (Parr reactor)
  • Isolation as monoacetate salt (84% yield, >99% HPLC purity)

Q & A

Q. How to reconcile conflicting data between computational binding predictions and experimental IC50_{50}?

  • Resolution :
  • Cryo-EM : Visualize compound-target binding modes in cellular contexts (e.g., allosteric vs. orthosteric sites) .
  • Alchemical Free Energy Calculations : Refine docking scores (e.g., FEP+ simulations) to improve correlation with experimental data .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.